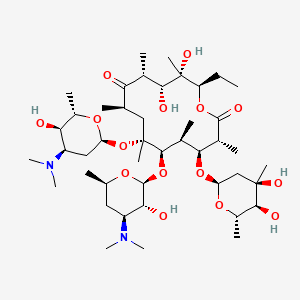

Megalomicin A

描述

属性

CAS 编号 |

28022-11-9 |

|---|---|

分子式 |

C44H80N2O15 |

分子量 |

877.1 g/mol |

IUPAC 名称 |

4-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |

InChI |

InChI=1S/C44H80N2O15/c1-16-30-44(11,54)37(50)23(4)33(47)21(2)19-43(10,61-31-18-29(46(14)15)34(48)26(7)56-31)39(60-41-35(49)28(45(12)13)17-22(3)55-41)24(5)36(25(6)40(52)58-30)59-32-20-42(9,53)38(51)27(8)57-32/h21-32,34-39,41,48-51,53-54H,16-20H2,1-15H3 |

InChI 键 |

LRWRQTMTYVZKQW-UHFFFAOYSA-N |

SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC4CC(C(C(O4)C)O)N(C)C)C)C)O)(C)O |

手性 SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O[C@H]4C[C@H]([C@H]([C@@H](O4)C)O)N(C)C)C)C)O)(C)O |

规范 SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC4CC(C(C(O4)C)O)N(C)C)C)C)O)(C)O |

同义词 |

megalomicin A megalomicin A diphosphate dipotassium salt |

产品来源 |

United States |

Microbial Biosynthesis and Genetic Engineering of Megalomicin a

Producing Microorganism: Micromonospora megalomicea as a Source for Natural Products

Micromonospora megalomicea is the natural producer of the megalomicin (B10785579) complex, which includes megalomicin A, B, C1, and C2 asm.orgasm.orgsecondarymetabolites.org. As an actinomycete, M. megalomicea possesses intricate metabolic pathways capable of synthesizing complex secondary metabolites like macrolide antibiotics asm.org. This compound itself is a 14-membered macrolactone ring decorated with three deoxysugar residues: l-mycarose, d-desosamine, and l-megosamine asm.org.

Elucidation of the Megalomicin Biosynthetic Gene Cluster (meg cluster)

The genetic blueprint for this compound biosynthesis resides within the megalomicin (meg) gene cluster found in M. megalomicea asm.orgnih.govsecondarymetabolites.org. This cluster encompasses genes responsible for both the construction of the macrolactone core and the synthesis and attachment of the deoxysugar units nih.gov. A significant portion of this cluster, approximately 12 kilobases, has been identified as containing the genes critical for l-megosamine biosynthesis asm.orgnih.govresearchgate.net. The organization of the meg cluster has been extensively studied, revealing distinct regions dedicated to various biosynthetic steps secondarymetabolites.orgnih.govresearchgate.net.

The foundational macrolactone structure of this compound, known as 6-deoxyerythronolide B (6-dEB), is synthesized by a modular polyketide synthase (PKS) system encoded within the meg gene cluster nih.govacs.orgpnas.org. This Meg PKS shares significant structural and functional similarities with the PKS responsible for erythromycin (B1671065) biosynthesis (DEBS), with corresponding modules exhibiting high sequence identity (approximately 75%) acs.orgpnas.org. The Meg PKS comprises three protein subunits, each containing multiple modules responsible for catalyzing specific steps in the iterative elongation of the polyketide chain acs.org. Research has identified specific domains within the Meg PKS subunits (MegA1 and MegA3) that influence the efficiency of 6-dEB production in heterologous hosts nih.govacs.org.

Following the assembly of the 6-dEB aglycone by the PKS, a series of tailoring enzymes modify the core structure to yield this compound. These modifications primarily involve the biosynthesis of deoxysugars and their subsequent attachment to the macrolactone ring researchgate.net. Key tailoring enzymes encoded by the meg cluster include:

MegK: A cytochrome P450 hydroxylase that catalyzes the hydroxylation of erythromycin D at the C-12 position, converting it to erythromycin C, a crucial intermediate in this compound biosynthesis researchgate.netresearchgate.netresearchgate.net.

MegDI: A glycosyltransferase that specifically attaches the l-megosamine sugar moiety to the hydroxyl group at position 6 of the macrolide precursor researchgate.netresearchgate.netresearchgate.netresearchgate.net.

MegDVI: Functions as a helper protein for MegDI, being essential for the l-megosamine transferase activity nih.govresearchgate.netresearchgate.netresearchgate.net.

Other enzymes involved in deoxysugar biosynthesis include MegBVI (2,3-dehydratase), MegDII (3-aminotransferase), MegDIII (N-methyltransferase), MegDIV (5-epimerase), and MegDV asm.orgnih.govresearchgate.netnih.govresearchgate.net. Genes for the attachment of other sugars, like l-mycarose (MegBV) and d-desosamine (MegCIII), along with their respective helper proteins (MegCII), are also present nih.gov.

Table 1: Key Genes and Enzymes in this compound Biosynthesis

| Gene | Enzyme/Protein Type | Primary Role in this compound Biosynthesis |

| megK | P450 hydroxylase | Catalyzes the 12-C hydroxylation of erythromycin D to erythromycin C researchgate.netresearchgate.netresearchgate.net. |

| megDI | Glycosyltransferase | Catalyzes the attachment of α-L-megosamine to the C-6 hydroxyl of the macrolide precursor researchgate.netresearchgate.netresearchgate.netresearchgate.net. |

| megDVI | Helper Protein | Essential auxiliary protein for MegDI activity, facilitating l-megosamine transfer nih.govresearchgate.netresearchgate.netresearchgate.net. |

| megBVI | 2,3-Dehydratase | Involved in the C-2 deoxygenation step during l-mycarose biosynthesis nih.gov. |

| megDII | 3-Aminotransferase | Catalyzes the transfer of an amino group during d-desosamine biosynthesis nih.gov. |

| megDIII | N-methyltransferase | Involved in the N-methylation steps of d-desosamine biosynthesis nih.gov. |

| megDIV | 5-Epimerase | Catalyzes a 5-epimerization reaction in l-megosamine biosynthesis; also involved in the l-mycarose pathway nih.gov. |

| megDV | Biosynthetic Enzyme | Involved in the final steps of l-megosamine biosynthesis asm.orgnih.govresearchgate.netnih.govresearchgate.net. |

| megL | TDP-D-glucose synthase | Catalyzes the initial condensation of glucose-1-phosphate and TTP to form TDP-D-glucose nih.govasm.org. |

| megM | TDP-glucose-4,6-dehydratase | Catalyzes the conversion of TDP-D-glucose to TDP-4-keto-6-deoxyglucose (TKDG) nih.govasm.org. |

| megBV | Glycosyltransferase | Involved in the attachment of l-mycarose nih.gov. |

| megCIII | Desosaminyltransferase | Catalyzes the transfer of d-desosamine nih.gov. |

| megCII | Helper Protein | Auxiliary protein for MegCIII, facilitating d-desosamine transfer nih.gov. |

Detailed Pathway of l-Megosamine Biosynthesis

The biosynthesis of the deoxyamino sugar l-megosamine is a critical pathway in the formation of this compound asm.orgnih.govresearchgate.net. This pathway originates from glucose-1-phosphate and proceeds through a series of enzymatic transformations to produce the activated sugar precursor, TDP-l-megosamine nih.govresearchgate.netasm.org.

The pathway for l-megosamine biosynthesis begins with the conversion of glucose-1-phosphate. This step is catalyzed by TDP-D-glucose synthase (MegL), which condenses glucose-1-phosphate with thymidine (B127349) triphosphate (TTP) to form TDP-D-glucose nih.govasm.org. Subsequently, TDP-glucose-4,6-dehydratase (MegM) converts TDP-D-glucose into TDP-4-keto-6-deoxy-d-glucose (TKDG), a common intermediate shared with the biosynthesis of other deoxysugars like l-mycarose and d-desosamine nih.govresearchgate.netasm.org.

The conversion of TKDG to TDP-l-megosamine involves a sequence of five enzymatic steps catalyzed by enzymes encoded by the meg cluster, specifically MegBVI, MegDII, MegDIII, MegDIV, and MegDV asm.orgnih.govresearchgate.netnih.govresearchgate.net. These steps include dehydration, amination, methylation, and epimerization reactions, leading to the formation of the unique l-megosamine structure.

Table 2: Key Intermediates and Enzymes in TDP-l-Megosamine Biosynthesis

| Starting Material/Intermediate | Enzyme(s) Involved | Product/Next Intermediate |

| Glucose-1-phosphate | MegL (TDP-D-glucose synthase) | TDP-D-glucose |

| TDP-D-glucose | MegM (TDP-glucose-4,6-dehydratase) | TDP-4-keto-6-deoxy-d-glucose (TKDG) |

| TDP-4-keto-6-deoxy-d-glucose (TKDG) | MegBVI (2,3-Dehydratase) | TDP-3,4-didehydro-2,6-dideoxy-d-glucose |

| TDP-3,4-didehydro-2,6-dideoxy-d-glucose | MegDII (3-Aminotransferase) | TDP-3-amino-2,6-dideoxy-d-glucose |

| TDP-3-amino-2,6-dideoxy-d-glucose | MegDIII (N-methyltransferase) | TDP-3-N,N-dimethylamino-2,3,6-trideoxy-d-glucose |

| TDP-3-N,N-dimethylamino-2,3,6-trideoxy-d-glucose | MegDIV (5-Epimerase) | TDP-3-N,N-dimethylamino-2,3,6-trideoxy-4-keto-d-glucose (or epimer) |

| TDP-3-N,N-dimethylamino-2,3,6-trideoxy-4-keto-d-glucose | MegDV (Ketoreductase/Other) | TDP-l-Megosamine |

The final step in the biosynthesis of this compound involves the covalent attachment of the synthesized TDP-l-megosamine to the macrolactone core. This crucial glycosylation reaction is mediated by the glycosyltransferase MegDI, in conjunction with its essential helper protein MegDVI asm.orgnih.govresearchgate.netconicet.gov.ar. Studies have demonstrated that the MegDI/MegDVI pair exhibits flexibility in substrate recognition, capable of transferring l-megosamine to either erythromycin C or erythromycin D, suggesting alternative biosynthetic routes to this compound asm.orgasm.orgasm.orgnih.govresearchgate.netresearchgate.net. This flexibility also extends to different macrolide substrates, opening avenues for combinatorial biosynthesis to generate novel glycosylated macrolides conicet.gov.ar.

Table 3: Glycosyltransferases and Auxiliary Proteins in Megalomicin Biosynthesis

| Glycosyltransferase | Auxiliary Protein | Sugar Transferred | Macrolide Substrate(s) | Role |

| MegDI | MegDVI | l-Megosamine | Erythromycin C, D | Catalyzes the final attachment of l-megosamine to the macrolide core asm.orgnih.govresearchgate.netconicet.gov.ar. |

| MegBV | N/A | l-Mycarose | N/A | Involved in the attachment of l-mycarose nih.gov. |

| MegCIII | MegCII | d-Desosamine | N/A | Catalyzes the transfer of d-desosamine nih.gov. |

Hydroxylation Steps and Intermediate Macrolide Conversion

The biosynthesis of this compound involves several critical post-polyketide synthase (PKS) modifications, with hydroxylation and glycosylation being key steps. Research indicates that erythromycin C (EryC) serves as a crucial intermediate in the biosynthesis of this compound nih.govasm.orgasm.org. The hydroxylation step, specifically the introduction of a hydroxyl group at the C-12 position, is catalyzed by the P450 hydroxylase MegK nih.govresearchgate.net. This enzymatic action converts erythromycin D (EryD) into erythromycin C, thereby establishing EryC as a direct precursor for the subsequent attachment of the deoxyamino sugar, l-megosamine nih.govasm.orgresearchgate.net. The transfer of l-megosamine to the macrolide intermediate is mediated by the megosaminyltransferase MegDI, often in conjunction with a helper protein, MegDVI, which is essential for MegDI activity nih.govasm.orgresearchgate.net. These studies suggest that EryC is the primary intermediate for this compound biosynthesis, undergoing glycosylation to form this compound nih.govasm.org.

Heterologous Expression and Pathway Engineering for Research Purposes

The transfer of natural product biosynthetic pathways into heterologous hosts has become a cornerstone of modern natural product research and development. This approach, known as heterologous expression, allows for the functional characterization of genes, the study of pathway intermediates, and the production of compounds that may be difficult to obtain from their native producers mdpi.comnih.govcabidigitallibrary.org. For this compound, heterologous expression of its biosynthetic gene cluster or specific pathway components in model organisms facilitates a deeper understanding of the enzymatic machinery and provides a platform for generating novel analogs. The goal is often to overcome limitations associated with the native host, such as low yields, complex regulatory networks, or difficulties in genetic manipulation mdpi.comcabidigitallibrary.org.

Reconstruction of Megalomicin Pathways in Model Hosts

Significant efforts have been made to reconstitute the this compound biosynthetic pathway in model host organisms, notably Escherichia coli and Saccharopolyspora erythraea nih.govasm.orgnih.govnih.gov. In E. coli, the in vivo reconstitution of the TDP-l-megosamine pathway has been achieved through the heterologous expression of genes from the Megalomicin gene cluster nih.govasm.orgnih.gov. This work has elucidated the five key enzymatic steps required for TDP-l-megosamine production from TDP-4-keto-6-deoxy-d-glucose, catalyzed by enzymes such as MegBVI, MegDII, MegDIII, MegDIV, and MegDV nih.govasm.org. Furthermore, expressing a 12 kb fragment containing the megosamine pathway genes in Saccharopolyspora erythraea resulted in the conversion of erythromycin to this compound, demonstrating the feasibility of engineering this pathway in a related macrolide-producing host nih.gov. These reconstructions are crucial for studying the function of individual enzymes and for developing engineered strains for production nih.govasm.orgnih.gov.

Strategies for Enhanced Production and Diversification Through Synthetic Biology

Synthetic biology offers powerful tools for enhancing the production of natural products like this compound and for generating structural diversity. Strategies include optimizing gene expression, engineering precursor supply pathways, and employing combinatorial biosynthesis approaches cabidigitallibrary.orgnih.govasm.org. For instance, the expression of regulatory genes can be manipulated to increase production titers or activate silent gene clusters nih.gov. By transferring the this compound gene cluster and its components into engineered hosts, researchers can explore variations in glycosylation patterns by using different macrolide substrates or modified sugar precursors asm.org. The relaxed substrate specificity observed in some glycosyltransferases, such as MegDI and MegDVI, allows for the creation of novel macrolide derivatives by attaching megosamine or its analogs to various macrolide aglycones asm.org. This glycodiversification is a key strategy for discovering compounds with potentially improved therapeutic activities nih.govasm.org.

Compound List:

Erythromycin C (EryC)

Erythromycin D (EryD)

TDP-l-megosamine

TDP-4-keto-6-deoxy-d-glucose

TDP-D-desosamine

6-deoxyerythronolide B (6dEB)

3-O-alpha-mycarosylerythronolide B (MEB)

this compound (MegA)

Megalomicin B

Molecular and Cellular Mechanisms of Action of Megalomicin a

Ribosomal Inhibition in Prokaryotic Systems

Megalomicin (B10785579) A, a member of the 16-membered macrolide antibiotic family, exerts its antibacterial effects by inhibiting protein synthesis in prokaryotes. This inhibition is achieved through specific interactions with the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein.

Binding Site and Interactions with the 50S Ribosomal Subunit

The primary target of Megalomicin A within the bacterial cell is the 50S ribosomal subunit, the larger of the two subunits that comprise the prokaryotic ribosome. Macrolides, in general, bind to the nascent peptide exit tunnel (NPET) of the 50S subunit. nih.gov This tunnel is a crucial passageway through which newly synthesized polypeptide chains emerge from the ribosome.

The binding site for macrolides is predominantly composed of 23S ribosomal RNA (rRNA), with some interactions also occurring with ribosomal proteins L4 and L22. mdpi.com Key nucleotide residues within the 23S rRNA, such as A2058 and A2059 (E. coli numbering), are critical for the interaction with macrolide antibiotics. mdpi.com By lodging itself within the NPET, this compound creates a steric hindrance, effectively narrowing the tunnel and preventing the elongation of the nascent polypeptide chain beyond a few amino acids. mdpi.com This blockage of protein elongation ultimately leads to the cessation of protein synthesis and bacterial growth. While the precise crystallographic structure of this compound bound to the ribosome is not detailed in the provided sources, its action is consistent with other 16-membered macrolides that target this region. nih.gov

Comparative Analysis of Ribosome Binding with Other Macrolides

The binding of this compound to the ribosome shares similarities with other macrolide antibiotics, yet subtle structural differences can influence their efficacy and spectrum of activity.

Erythromycin (B1671065) : As a 14-membered macrolide, erythromycin also binds to the NPET of the 50S ribosomal subunit and interacts with key residues like A2058 and A2059. mdpi.com However, the larger 16-membered ring of this compound may allow for additional or altered contacts within the tunnel, potentially influencing its activity against certain bacterial strains.

Azithromycin (B1666446) : This 15-membered macrolide (an azalide) has been shown to have a dual-binding mode, interacting with domains II and V of the 23S rRNA, as well as ribosomal proteins L4 and L22. mdpi.com This broader interaction may contribute to its distinct antibacterial profile compared to other macrolides.

Lincosamides (e.g., Clindamycin) : While not macrolides, lincosamides also target the 50S ribosomal subunit and have overlapping binding sites with macrolides, particularly at the A-site of the peptidyl transferase center. researchgate.net Both classes of antibiotics can stimulate the dissociation of peptidyl-tRNA from the ribosome. nih.gov

The table below summarizes the binding characteristics of this compound in comparison to other ribosome-targeting antibiotics.

| Antibiotic | Class | Ribosomal Subunit Target | Primary Binding Site/Mechanism |

| This compound | 16-membered Macrolide | 50S | Nascent Peptide Exit Tunnel (NPET), inhibiting polypeptide elongation. |

| Erythromycin | 14-membered Macrolide | 50S | Binds to the NPET, interfering with the assembly of the 50S subunit and blocking elongation. |

| Azithromycin | 15-membered Macrolide (Azalide) | 50S | Dual binding to 23S rRNA and ribosomal proteins L4 and L22, blocking the protein exit tunnel. mdpi.com |

| Clindamycin | Lincosamide | 50S | Binds to the A-site of the peptidyl transferase center, stimulating peptidyl-tRNA dissociation. researchgate.netnih.gov |

| Chloramphenicol | Amphenicol | 50S | Inhibits the peptidyl transferase activity at the elongation step. microbenotes.com |

| Linezolid | Oxazolidinone | 50S | Binds to the P-site and inhibits the formation of the initiation complex. microbenotes.com |

Non-Ribosomal Molecular and Cellular Effects in Eukaryotic Systems

Beyond its antibacterial properties, this compound exhibits significant effects on eukaryotic cells through mechanisms independent of ribosomal inhibition. These effects primarily involve the disruption of intracellular trafficking and organelle function.

Interference with Intracellular Protein Trafficking and Glycosylation Pathways

This compound has been shown to cause profound alterations to the Golgi apparatus, a central organelle in the secretory pathway responsible for modifying, sorting, and packaging proteins and lipids. nih.gov Treatment with this compound leads to a dilation of the Golgi cisternae, particularly on the trans-side of the Golgi. nih.gov This morphological change is associated with an impairment of glycoprotein (B1211001) processing in the trans-Golgi, resulting in the secretion of poorly sialylated glycoproteins. nih.govnih.gov

The underlying cause of this impaired glycosylation is the inhibition of intra-Golgi transport. nih.gov this compound inhibits the transport of proteins from the cis- to medial-Golgi and, more potently, from the medial- to trans-Golgi. nih.gov It is important to note that this compound does not directly inhibit the activity of glycosyltransferases such as galactosyl- or sialyltransferase. nih.gov Instead, the anomalous glycosylation is a direct consequence of the blockage in protein trafficking through the Golgi complex. nih.gov

Disruption of Lysosomal Function and Vacuolar ATPase (V-ATPase) Activity

The effects of this compound extend to the endosomal/lysosomal system. biologists.com Exposure to this compound causes a rapid swelling of lysosomes in cultured cells and inhibits the degradation of newly synthesized proteins that are targeted to lysosomes. nih.gov While the uptake of fluid-phase markers is not affected, their subsequent degradation is prevented. nih.gov

A key mechanism underlying this lysosomal dysfunction is the inhibition of the vacuolar ATPase (V-ATPase). nih.gov The V-ATPase is a proton pump responsible for acidifying the lumen of lysosomes, which is essential for the activity of lysosomal hydrolases. This compound strongly inhibits the ATP-dependent acidification of lysosomes in vitro. nih.gov Interestingly, it does not have a significant effect on the Golgi V-ATPase, indicating a degree of selectivity for the lysosomal enzyme. biologists.com This inhibition of lysosomal acidification is a likely cause of the observed impairment in protein degradation. nih.gov

Preclinical Antimicrobial and Antiparasitic Efficacy Studies

Antibacterial Spectrum and In Vitro Potencynih.govrsc.orgnih.gov

Megalomicins exhibit broad-spectrum antibacterial activity, particularly against Gram-positive bacteria, with potency comparable to erythromycin (B1671065) researchgate.netrsc.orgjst.go.jpannualreviews.org. Studies have indicated that while megalomicins are effective against Staphylococcus aureus, their activity is slightly weaker than that of erythromycin jst.go.jp. Furthermore, strains of S. aureus exhibiting constitutive resistance to erythromycin also demonstrate resistance to megalomicin (B10785579) jst.go.jp.

Activity Against Gram-Positive Bacterial Strainsnih.govrsc.org

Megalomicins have shown efficacy against representative Gram-positive bacteria. For instance, Bacillus subtilis has been used to determine Minimum Inhibitory Concentrations (MICs), with values reported in the range of 16–64 µg mL−1 rsc.org. Other studies on Micromonospora macrolides, including megalomicins, have reported MIC values between 0.03–3.0 µg mL−1 against Gram-positive bacteria, comparable to aminoglycosides like sisomicin (B1680986) and gentamicin (B1671437) rsc.org.

Table 1: In Vitro Antibacterial Activity of Megalomicin Against Gram-Positive Bacteria

| Bacterial Strain | MIC Range (µg/mL) | Reference |

| Bacillus subtilis | 16–64 | rsc.org |

| Staphylococcus aureus | Data not specified | jst.go.jp |

| Gram-positive bacteria | 0.03–3.0 | rsc.org |

Note: MIC values can vary depending on the specific megalomicin congener and assay conditions.

Comparative In Vitro Studies with Related Antibioticsrsc.orgscielo.br

Comparative studies highlight the relationship between megalomicins and other macrolides. Megalomicins are structurally similar to erythromycins, with the key difference being the presence of the l-megosamine sugar moiety in megalomicins researchgate.netasm.orgresearchgate.net. In terms of antibacterial activity, megalomicins are comparable to erythromycin, though some studies suggest slightly reduced potency jst.go.jpconicet.gov.ar. Specifically, the addition of megosamine to erythromycin A and azithromycin (B1666446) resulted in decreased potency against tested bacterial strains conicet.gov.ar.

Antiviral Activity Researchasm.orgnih.govresearchgate.netresearchgate.net

Megalomicins have demonstrated significant antiviral activity, primarily by interfering with protein trafficking and causing anomalous protein glycosylation asm.orgresearchgate.netresearchgate.netncats.ionih.gov. This disruption affects the maturation of enveloped viruses, leading to the formation of non-infectious viral particles asm.orgresearchgate.netnih.gov.

Activity Against Enveloped Viruses (e.g., Herpes Simplex Virus, HIV-1)asm.orgnih.govresearchgate.net

Megalomicins have shown efficacy against several enveloped viruses:

Herpes Simplex Virus (HSV): Megalomicin C1 has exhibited antiviral activity against HSV-1 by inhibiting viral protein glycosylation researchgate.netsemanticscholar.org. Megalomycin C specifically demonstrated potent antiherpetic activity, inhibiting HSV-1 multiplication without impacting viral DNA or protein synthesis. However, it blocked the incorporation of mannose and galactosamine into viral proteins, resulting in non-infectious virions with improperly glycosylated glycoproteins nih.gov.

Human Immunodeficiency Virus type 1 (HIV-1): Megalomicin (MGM) is a potent inhibitor of HIV-1 replication asm.orgnih.govncats.iodntb.gov.uadntb.gov.ua. It has been shown to inhibit the production of p24 antigen, the formation of syncytia, and the induction of apoptosis at concentrations below 5 µM nih.gov. MGM's mechanism involves preventing the processing of the HIV-1 envelope protein precursor gp160 into its mature forms, gp120 and gp41. This leads to the rapid degradation of gp160 and the subsequent formation of non-infectious viral particles asm.orgnih.govncats.iodntb.gov.uadntb.gov.ua.

Other enveloped viruses, such as Semliki Forest virus and vesicular stomatitis virus, have also been noted as targets for megalomicins asm.org.

Investigation of Antiviral Mechanisms Independent of Protein Synthesis Inhibitionasm.org

The antiviral mechanism of megalomicins primarily involves the disruption of intracellular protein trafficking, specifically within the Golgi apparatus asm.orgresearchgate.netncats.io. This leads to aberrant protein glycosylation, which is critical for the proper maturation and infectivity of enveloped viruses asm.orgresearchgate.netresearchgate.netnih.gov. This mode of action is distinct from the direct inhibition of protein synthesis, which is the primary mechanism of many other macrolide antibiotics. Research indicates that while viral DNA and protein synthesis may proceed at normal levels, the post-translational modification of viral glycoproteins is impaired nih.gov.

Antiparasitic Efficacy in Preclinical Modelsnih.govresearchgate.netscielo.brdoi.organnualreviews.org

Megalomicin A (MGM) exhibits potent and broad-spectrum antiparasitic activity against a range of protozoan parasites in preclinical models researchgate.netnih.govrsc.organnualreviews.orgscielo.brresearchgate.netresearchgate.netnih.gov. Its antiparasitic action is thought to be linked to the unique sugar moiety at the C-6 position and its ability to block intra-Golgi trafficking, affecting parasite protein processing researchgate.netrsc.org.

Table 2: In Vitro Antiparasitic Activity of this compound

| Parasite Species | Parasite Stage/Type | IC50 (µg/mL) | Reference(s) |

| Trypanosoma cruzi | Epimastigote | 0.2 | nih.govnih.gov |

| Trypanosoma cruzi | Amastigote | 5 (complete inhibition of replication) | nih.govnih.gov |

| Trypanosoma brucei | Epimastigote | 2 | nih.govnih.gov |

| Leishmania donovani | Promastigote | 3 | nih.govnih.gov |

| Leishmania major | Promastigote | 8 | nih.govnih.gov |

| Plasmodium falciparum | Asexual erythrocyte | 1 | nih.govnih.gov |

| Plasmodium falciparum 3D7 | Blood-stage | 11.3 ± 1.2 | researchgate.net |

Note: IC50 values represent the concentration of the compound that inhibits 50% of parasite growth or replication.

In addition to in vitro efficacy, megalomicin has demonstrated in vivo activity. It provided complete protection to BALB/c mice against lethal T. brucei infection, significantly reducing parasitemia nih.govnih.gov. These findings suggest that megalomicin holds potential as a therapeutic agent for various veterinary and human parasitic diseases nih.govnih.gov.

Compound Name Table:

Megalomicin (MGM)

this compound (MGM A)

Megalomicin B

Megalomicin C1

Megalomicin C2

Erythromycin (EM)

Erythromycin C

Erythromycin D

Rosamicin

G-52

Sisomicin

Gentamicin C1

Fortimicins A-C

Antlermicins A-C

Azithromycin

Roxithromycin

Semliki Forest virus

Vesicular stomatitis virus

Herpes Simplex Virus (HSV)

Human Immunodeficiency Virus type 1 (HIV-1)

Bacillus subtilis

Staphylococcus aureus

Trypanosoma cruzi

Trypanosoma brucei

Leishmania donovani

Leishmania major

Plasmodium falciparum

Micromonospora megalomicea

Micromonospora rosaria

Micromonospora zionensis

Micromonospora olivoasterospora

Micromonospora chalcea

Micromonospora inyoensis

Micromonospora rhodorangea

Activity Against Trypanosoma Species (e.g., T. cruzi epimastigotes, intracellular amastigotes, T. brucei)

This compound exhibits potent activity against key developmental stages of Trypanosoma cruzi, the causative agent of Chagas disease. Studies indicate that MGM possesses a 50% inhibitory concentration (IC50) of 0.2 μg/ml against the epimastigote stage of T. cruzi nih.govnih.gov. Furthermore, MGM demonstrated efficacy against the intracellular amastigote form, which is responsible for replication within host cells. In infected murine LLC/MK2 macrophages, MGM completely prevented the replication of intracellular amastigotes at a concentration of 5 μg/ml nih.govnih.gov.

The compound also displayed activity against Trypanosoma brucei, a protozoan responsible for African trypanosomiasis. Against T. brucei epimastigotes, MGM showed an IC50 of 2 μg/ml nih.govnih.govresearchgate.net. These findings highlight MGM's broad-spectrum activity within the Trypanosoma genus, with higher potency observed against T. cruzi compared to T. brucei nih.gov.

Table 1: In Vitro Activity of this compound Against Trypanosoma Species

| Parasite Species | Parasite Stage | Metric | Value | Reference(s) |

| Trypanosoma cruzi | Epimastigote | IC50 | 0.2 μg/ml | nih.govnih.gov |

| Trypanosoma cruzi | Intracellular Amastigote | Inhibition | Complete prevention of replication at 5 μg/ml | nih.govnih.gov |

| Trypanosoma brucei | Epimastigote | IC50 | 2 μg/ml | nih.govnih.govresearchgate.net |

Activity Against Leishmania Species (L. donovani, L. major)

This compound has also been evaluated for its activity against Leishmania species, which cause leishmaniasis. Research indicates that MGM is active against the promastigote forms of both Leishmania donovani and Leishmania major. The IC50 for L. donovani promastigotes was reported as 3 μg/ml, while for L. major promastigotes, the IC50 was 8 μg/ml nih.govnih.govresearchgate.netvetdergikafkas.org. These results suggest that MGM possesses antiparasitic properties against other kinetoplastid parasites, though its inhibitory activity is generally lower against Leishmania species compared to Trypanosoma cruzi nih.gov.

Table 2: In Vitro Activity of this compound Against Leishmania Species

| Parasite Species | Parasite Stage | Metric | Value | Reference(s) |

| Leishmania donovani | Promastigote | IC50 | 3 μg/ml | nih.govnih.govresearchgate.netvetdergikafkas.org |

| Leishmania major | Promastigote | IC50 | 8 μg/ml | nih.govnih.govresearchgate.netvetdergikafkas.org |

Efficacy Against Plasmodium Species (e.g., P. falciparum blood stages, P. berghei liver stages)

In studies assessing antimalarial potential, this compound demonstrated activity against Plasmodium falciparum, the parasite responsible for the most severe form of human malaria. MGM was found to block the intracellular replication of the asexual blood stages of P. falciparum within infected erythrocytes at a concentration of 1 μg/ml nih.govnih.gov. Further research has also indicated antiplasmodial activity against both the P. falciparum 3D7 strain and an azithromycin-resistant strain of the parasite researchgate.net.

Specific data regarding the efficacy of this compound against Plasmodium berghei liver stages were not detailed in the reviewed literature. While P. berghei models are commonly used to study liver-stage malaria, the direct impact of MGM on this particular stage has not been explicitly reported in the provided search results.

Table 3: In Vitro Activity of this compound Against Plasmodium falciparum

| Parasite Species | Parasite Stage | Metric | Value | Reference(s) |

| Plasmodium falciparum | Blood Stage | Inhibition of intracellular replication (asexual stage) | 1 μg/ml | nih.govnih.gov |

| Plasmodium falciparum | Blood Stage | General antiplasmodial activity | Active | researchgate.net |

In Vivo Efficacy Studies in Animal Infection Models (e.g., Murine models of trypanosomiasis)

This compound has shown promising efficacy in in vivo models of parasitic infections, particularly in murine models of trypanosomiasis. In experiments involving BALB/c mice infected with Trypanosoma brucei, MGM administration resulted in the complete protection of the animals from mortality. Furthermore, treatment with MGM significantly reduced parasitemia levels nih.govnih.gov. Notably, just two single intraperitoneal doses of the compound were sufficient to entirely prevent lethality in these T. brucei-infected mice, underscoring its potential as a therapeutic agent for trypanosomiasis nih.gov.

Table 4: In Vivo Efficacy of this compound in Murine Models

| Animal Model | Parasite Species | Outcome | Reference(s) |

| BALB/c mice (acute infection model) | Trypanosoma brucei | Complete protection from death; significant reduction in parasitemia; prevention of lethality with 2 doses | nih.govnih.gov |

Compound Name List:

Megalomicin (MGM)

Trypanosoma cruzi (epimastigotes, intracellular amastigotes)

Trypanosoma brucei (epimastigotes)

Leishmania donovani (promastigotes)

Leishmania major (promastigotes)

Plasmodium falciparum (asexual blood stages)

Plasmodium berghei (liver stages)

Molecular Basis of Megalomicin a Resistance Mechanisms

Common Bacterial Resistance Strategies Against Macrolides

Bacteria have evolved a repertoire of mechanisms to evade the action of macrolide antibiotics. These strategies are broadly categorized into target modification, active efflux, and enzymatic inactivation.

One of the most prevalent mechanisms of macrolide resistance involves the modification of the bacterial ribosome, the site of protein synthesis. Specifically, methylation of the 23S ribosomal RNA (rRNA) is a key strategy. The erm (erythromycin ribosome methylation) gene family encodes N6-methyltransferases that catalyze the methylation of adenine (B156593) at position 2058 (A2058) within domain V of the 23S rRNA researchgate.netpsu.edumsu.ru. This modification alters the binding site for macrolides, lincosamides, and streptogramin B (MLS) antibiotics, thereby reducing the drug's affinity for the ribosome and conferring resistance psu.edumsu.ru. Studies have indicated that certain macrolides, including megalomicin (B10785579), can induce the expression of these methyltransferases, such as the ermC gene in Staphylococcus aureus, suggesting a direct link between megalomicin exposure and the activation of this resistance pathway asm.org.

Another significant mechanism of resistance is the active extrusion of the antibiotic from the bacterial cell via multidrug efflux pumps nih.govreactgroup.orgmicropspbgmu.runih.gov. These membrane-associated protein complexes actively transport a wide range of substrates, including macrolides, out of the bacterial cytoplasm. Efflux pumps can be powered by ATP hydrolysis or by proton motive force, belonging to families such as ATP-binding cassette (ABC) transporters, Major Facilitator Superfamily (MFS), and Resistance-Nodulation-Cell Division (RND) superfamily micropspbgmu.runih.gov. Overexpression of these pumps, often due to genetic mutations or regulatory changes, leads to a lower intracellular concentration of the antibiotic, rendering the bacteria less susceptible reactgroup.orgnih.gov. Research suggests that macrolides containing specific sugar moieties, such as the megosamine found in megalomicin, might be more efficiently recognized and expelled by certain efflux systems conicet.gov.ar.

Bacteria can also develop resistance through the enzymatic inactivation of the macrolide molecule itself nih.govd-nb.info. This typically occurs through two main pathways:

Phosphorylation: Macrolide phosphotransferases (Mph) inactivate macrolides by phosphorylating the 2'-hydroxyl group of a sugar residue, preventing the drug from binding to the ribosome nih.govd-nb.info.

Hydrolysis: Esterases can catalyze the hydrolysis of the macrocyclic lactone ring, rendering the antibiotic inactive nih.gov.

These enzymes can be encoded by genes acquired through horizontal gene transfer, contributing to the rapid dissemination of resistance.

Specific Cross-Resistance Patterns with Erythromycin (B1671065) and Other Macrolides

Megalomicin A exhibits significant cross-resistance with erythromycin and other macrolides asm.orgresearchgate.net. This means that resistance mechanisms conferring resistance to erythromycin often also confer resistance to this compound, and vice versa. For instance, the ribosomal modification mediated by erm genes, which are induced by various macrolides, impacts the susceptibility to this compound asm.org. While generally exhibiting weaker in vitro and in vivo activity compared to erythromycins, this compound's cross-resistance pattern highlights the shared vulnerabilities and resistance pathways within the macrolide class asm.org. The stereochemical structure of macrolides plays a role in their activity and cross-resistance profiles, with specific structural differences between this compound and erythromycins influencing these interactions scispace.com.

Genetic Determinants of Resistance to this compound

The genetic basis for macrolide resistance, which extends to this compound, primarily lies in the acquisition or mutation of genes encoding the resistance mechanisms described above. Key genetic determinants include:

erm Genes: Genes encoding 23S rRNA methyltransferases (e.g., ermA, ermB, ermC, ermSV) are central to ribosomal target modification psu.edumsu.ruasm.org. These genes are often found on mobile genetic elements like plasmids, facilitating their spread among bacterial populations.

Efflux Pump Genes: Genes encoding efflux pump components, such as those in the mef (macrolide efflux) and msr (macrolide-streptogramin resistance) families, are responsible for active drug extrusion nih.govresearchgate.net.

Inactivation Enzyme Genes: Genes encoding macrolide phosphotransferases (mph) and esterases (ere) are responsible for enzymatic inactivation nih.govd-nb.info.

While the biosynthesis of this compound itself involves a specific gene cluster (meg genes) in organisms like Micromonospora megalomicea researchgate.net, the genetic determinants of resistance are typically encoded by genes acquired from other sources or through spontaneous mutations.

Research Approaches to Overcome Existing Resistance

Combating this compound resistance requires a multi-pronged approach, focusing on both the development of new strategies and the enhancement of existing therapies. Promising research avenues include:

Development of Novel Antibiotics: Designing new macrolide scaffolds or related compounds that are less susceptible to established resistance mechanisms, such as modified structures that bypass ribosomal methylation or efflux pumps d-nb.info.

Efflux Pump Inhibitors (EPIs): Identifying and developing compounds that can inhibit the activity of bacterial efflux pumps. When used in combination with macrolides like this compound, EPIs can restore or enhance antibiotic susceptibility nih.govresearchgate.net.

Antibiotic Adjuvants and Potentiators: Utilizing non-antibiotic compounds that can potentiate the activity of existing antibiotics. Certain natural products have demonstrated the ability to enhance macrolide efficacy against resistant strains by interfering with resistance mechanisms, such as efflux pumps researchgate.net.

Understanding Biosynthetic Pathways: Elucidating the biosynthetic pathways of macrolides, including this compound, can provide insights into structural modifications that might evade resistance mechanisms researchgate.net.

Enhanced Basic Research and Translational Studies: Continued investment in fundamental research to understand the evolution and spread of resistance, coupled with more robust clinical studies and translational approaches, is essential for developing effective countermeasures leopoldina.orgrsc.org.

By addressing these resistance mechanisms through innovative research and strategic drug development, the clinical utility of this compound and other vital macrolide antibiotics can be preserved and enhanced.

Structure Activity Relationship Sar and Analogue Development of Megalomicin a

Impact of Megosamine Sugar Moiety on Biological Activity and Selectivity

The defining characteristic that distinguishes Megalomicin (B10785579) A from its close relative, erythromycin (B1671065), is the addition of the deoxyamino sugar, l-megosamine, at the C-6 hydroxyl position of the macrolactone ring nih.govresearchgate.net. This structural feature is not merely an appendage but a critical determinant of Megalomicin A's expanded biological repertoire. While erythromycin primarily exhibits antibacterial activity by inhibiting protein synthesis through binding to the bacterial 50S ribosomal subunit, this compound possesses additional, significant antiviral and antiparasitic activities that are largely absent in erythromycin nih.govresearchgate.netasm.org.

Research strongly suggests that the presence of the l-megosamine moiety is directly responsible for these enhanced capabilities researchgate.netasm.org. Specifically, Megalomicins have demonstrated potent antiparasitic effects against a range of pathogens, including Plasmodium falciparum (malaria), Trypanosoma species, and Leishmania donovani researchgate.net. This antiparasitic action is considered to be "most probably related to the presence of the deoxyamino sugar at C-6" researchgate.net. Furthermore, Megalomicin C1 has shown antiviral activity against swine fever virus and herpes simplex virus type 1 (HSV-1) by interfering with viral protein glycosylation researchgate.net. These findings underscore the crucial role of the megosamine sugar in conferring selectivity and broadening the therapeutic spectrum of this compound beyond traditional antibacterial applications.

| Compound | Key Structural Feature | Primary Activity (Antibacterial) | Additional Activities (Antiparasitic/Antiviral) |

| Erythromycin A | 14-membered macrolactone ring with desosamine (B1220255) and mycarose (B1676882) sugars | Antibacterial | Limited/None reported |

| This compound | 14-membered macrolactone ring with desosamine, mycarose, and l-megosamine at C-6 | Antibacterial | Antiparasitic, Antiviral |

Chemical Synthesis Strategies for this compound Analogues and Derivatives

The development of novel this compound analogues relies on sophisticated chemical and biological synthesis strategies, aiming to harness its therapeutic potential more effectively or to create compounds with improved properties.

Biotransformation Approaches Using Heterologous Hosts

Biotransformation, particularly using heterologous hosts like Escherichia coli, has emerged as a powerful tool for generating this compound derivatives nih.govasm.orgnih.govasm.org. This approach leverages the biosynthetic machinery of engineered microorganisms to modify existing macrolide structures or to produce complex glycosylated compounds.

A key strategy involves the heterologous expression of the TDP-l-megosamine biosynthetic pathway genes from Micromonospora megalomicea in E. coli nih.govnih.govasm.org. This enables the conversion of precursor macrolides, such as erythromycin C and erythromycin D, into this compound and its analogues, like 12-deoxy-megalomicin A (12dMegA) asm.orgnih.govasm.orgnih.gov. The enzymes involved, particularly the megosaminyltransferase pair MegDI/MegDVI, exhibit a notable degree of substrate tolerance, allowing them to attach l-megosamine to various macrolide scaffolds asm.orgconicet.gov.ar. This flexibility is instrumental in creating a diverse library of megosamine-containing macrolides.

| Strategy | Host Organism | Substrate(s) | Resulting Analogue(s) | Key Enzymes Involved (Putative) |

| Expression of TDP-l-megosamine biosynthesis pathway | E. coli | Erythromycin C (EryC) | This compound (MegA) | MegDI, MegDVI, MegK |

| Expression of TDP-l-megosamine biosynthesis pathway | E. coli | Erythromycin D (EryD) | 12-deoxy-megalomicin A (12dMegA) | MegDI, MegDVI |

| Expression of TDP-l-megosamine pathway in Saccharopolyspora erythraea | S. erythraea | Erythromycin | Megalomicin | Megosamine pathway genes |

Introduction of Novel Deoxysugar Moieties

While the primary focus has been on the introduction and biosynthesis of the l-megosamine moiety, the broader strategy of introducing novel deoxysugar moieties to macrolide scaffolds is also a significant avenue for analogue development asm.orgresearchgate.net. This involves coupling different deoxysugar skeletons to various aglycones, often facilitated by engineered glycosyltransferases asm.org. The goal is to create hybrid glycoconjugates with potentially enhanced or altered biological activities. Research has explored attaching novel deoxysugar moieties to established macrolides like erythromycin and azithromycin (B1666446), with the aim of discovering compounds with improved therapeutic profiles, including antimalarial activity asm.orgresearchgate.net.

SAR Studies on Modified this compound Compounds

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule correlate with its biological effects. For this compound, SAR investigations focus on how modifications to its core structure, particularly the sugar moieties and the macrolactone ring, impact its antibacterial, antiparasitic, and antiviral activities.

Correlation Between Structural Modifications and Preclinical Activity

SAR studies aim to translate observed structure-activity data into actionable insights for designing more potent and selective drug candidates drugdesign.orgcbcs.seoncodesign-services.com. In the context of this compound, key modifications and their observed effects include:

Presence of the Megosamine Moiety: As discussed, the addition of l-megosamine to the erythromycin scaffold is directly linked to the acquisition of antiparasitic and antiviral activities, which are absent in erythromycin itself researchgate.netasm.org. This represents a significant SAR finding, highlighting megosamine as a critical pharmacophore for these broader activities.

Acylation of the Mycarose Moiety: Megalomicins B, C1, and C2 are derivatives of this compound, differing in the acylation patterns (e.g., acetate (B1210297) or propionate (B1217596) groups) on the mycarose sugar residue researchgate.netrsc.org. These variations in acylation likely influence the specific biological potencies and pharmacokinetic properties of these congeners.

Enzymatic Modifications: The biosynthesis pathway involves specific enzymes like the P450 hydroxylase MegK (converting EryD to EryC) and the megosaminyltransferase MegDI (attaching megosamine to C-6) researchgate.net. Modifications or alterations in the activity of these enzymes could lead to novel analogues with altered preclinical activity.

| Analogue/Modification | Structural Change | Observed Activity (Example) | Target Organism/Virus (Example) |

| This compound | Addition of l-megosamine at C-6 to erythromycin scaffold | Antibacterial, Antiparasitic, Antiviral | Bacteria, Plasmodium falciparum, HSV-1 |

| Erythromycin A | Lacks l-megosamine at C-6 | Antibacterial | Bacteria |

| Megalomicin B, C1, C2 | Acylation differences on the mycarose moiety of this compound | Likely modulated antibacterial/antiparasitic/antiviral activity (specific data not detailed) | N/A |

| 12-deoxy-megalomicin A (12dMegA) | Lacks 12-hydroxyl group present in this compound | (Preclinical activity data pending detailed study) | N/A |

| Erythromycin derivatives with introduced megosamine | Attachment of l-megosamine to erythromycin or azithromycin scaffolds | Improved antimalarial activity | Plasmodium falciparum, Plasmodium berghei |

Rational Design for Improved Antiparasitic or Antiviral Selectivity

The inherent antiparasitic and antiviral activities of this compound, attributed to the megosamine moiety, provide a strong foundation for rational drug design aimed at enhancing selectivity and potency against specific pathogens researchgate.netasm.org. By understanding the precise interactions of the megosamine-containing macrolides with their targets in parasitic protozoa or viruses, researchers can rationally design modifications.

The successful biotransformation of erythromycin derivatives with megosamine has already yielded compounds showing improved antimalarial activity against both standard and drug-resistant strains of Plasmodium falciparum and enhanced efficacy against the liver stages of Plasmodium berghei asm.orgconicet.gov.ar. This demonstrates that modifying the macrolide scaffold while retaining or optimizing the megosamine attachment can lead to compounds with superior antiparasitic profiles.

Furthermore, the antiviral activity of Megalomicin C1, linked to the inhibition of viral protein glycosylation, suggests that other Megalomicin analogues might be designed to specifically target viral processes. The broad substrate specificity observed in some glycosyltransferases involved in megosamine biosynthesis offers opportunities to introduce modified megosamine analogues or other novel deoxysugars onto the macrolide core, potentially fine-tuning selectivity and efficacy for antiparasitic or antiviral applications nih.govasm.orgconicet.gov.ar. Rational design in this area would involve iterative cycles of synthesis, biological testing, and structural analysis to identify modifications that optimize target engagement and minimize off-target effects.

Compound List:

this compound

Erythromycin

Erythromycin A

Erythromycin C

Erythromycin D

6-deoxyerythronolide B (6dEB)

3-O-α-mycarosylerythronolide B (MEB)

Megalomicin B

Megalomicin C1

Megalomicin C2

12-deoxy-megalomicin A (12dMegA)

this compound, 4A-propanoate

Azithromycin

Roxithromycin

Tylosin

Tilmicosin

Tildipirosin

Tulathromycin

Gamithromycin

Fidaxomicin

Tiacin

Rifamycin

Rifampicin

Rifabutin

Rifaximin

Nafithromycin

Telithromycin

Solithromycin

Pikromycin

Monensin A

Amphotericin B

Kanamycin

Tobramycin

Neomycin

Apramycin

Lividomycin

Netilmicin

Spectinomycin

Streptomycin

Spartanamicins A

Mitomycin C (MMC)

Triamcinolone acetonide (TA)

Docetaxel

Advanced Analytical Methodologies for Megalomicin a Research

Spectroscopic Techniques for Structural Elucidation and Pathway Intermediates

Spectroscopic methods are fundamental tools in the chemical analysis of Megalomicin (B10785579) A, enabling researchers to probe molecular structures and identify compounds within complex biological mixtures.

Mass spectrometry has been instrumental in deciphering the biosynthetic pathway of Megalomicin A, particularly the formation of its unique deoxy sugar moieties. By analyzing TDP-sugar intermediates produced through heterologous expression of biosynthetic genes in hosts like Escherichia coli, researchers have mapped out the enzymatic steps involved. asm.orgnih.gov

One key application was the in vivo reconstitution of the TDP-L-megosamine pathway from the megalomicin gene cluster of Micromonospora megalomicea. asm.org Mass spectrometric analysis of intermediates from various gene combinations revealed that the synthesis of TDP-L-megosamine from the precursor TDP-4-keto-6-deoxy-D-glucose requires five specific enzymatic steps. asm.org Similarly, LC-MS/MS analysis was used to characterize the dTDP-D-desosamine pathway, another critical sugar component. This analysis showed that its formation from dTDP-4-keto-6-deoxy-D-glucose involves four enzymatic steps. microbiologyresearch.org Bioconversion experiments, where potential precursors are fed to engineered microbial cultures, are often analyzed by tandem mass spectrometry (MS/MS) to identify the resulting products and confirm pathway steps. nih.govasm.org For instance, MS analysis confirmed that erythromycin (B1671065) C is the direct intermediate in the this compound biosynthesis pathway. nih.govnih.gov

Table 1: Key Enzymes in Megalomicin Sugar Moiety Biosynthesis Identified via Mass Spectrometry

| Sugar Moiety | Precursor | Catalyzing Enzymes | Function |

|---|---|---|---|

| TDP-L-megosamine | TDP-4-keto-6-deoxy-D-glucose | MegBVI, MegDII, MegDIII, MegDIV, MegDV | Catalyze the five-step conversion to the final TDP-L-megosamine sugar. asm.org |

| dTDP-D-desosamine | dTDP-4-keto-6-deoxy-D-glucose | MegCIV, MegCV, MegDII, MegDIII | Catalyze the four-step conversion to the final dTDP-D-desosamine sugar. microbiologyresearch.org |

| L-megosamine attachment | Erythromycin C | MegDI (glycosyltransferase), MegDVI (helper protein) | Transfer of L-megosamine to the macrolide core. asm.org |

| D-desosamine attachment | 3-α-mycarosylerythronolide B | MegCII, MegCIII | Transfer of D-desosamine to the macrolide intermediate. microbiologyresearch.orgresearchgate.net |

| Hydroxylation | Erythromycin D | MegK (P450 hydroxylase) | Catalyzes the C-12 hydroxylation of Erythromycin D to form Erythromycin C. researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of this compound and its precursors. evitachem.comnih.gov While mass spectrometry provides information on mass and fragmentation, NMR provides detailed insight into the connectivity and three-dimensional arrangement of atoms within a molecule.

In this compound research, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. nih.govresearchgate.net For instance, proton NMR (¹H NMR) has been used in conjunction with MS/MS to analyze the products of bioconversion experiments, confirming the identity of synthesized compounds. nih.govasm.org Techniques like ¹³C NMR, Correlation Spectroscopy (COSY), and Nuclear Overhauser Effect Spectroscopy (NOESY) are vital for assembling the complete structure of the macrolactone ring and determining the stereochemistry of its many chiral centers and glycosidic linkages. researchgate.net

Table 2: NMR Spectroscopy Techniques in this compound Research

| NMR Technique | Application |

|---|---|

| ¹H NMR (Proton NMR) | Used to identify and confirm the presence of this compound and its precursors in fermentation broths and bioconversion experiments. nih.govasm.org |

| ¹³C NMR (Carbon-13 NMR) | Provides information on the carbon skeleton of the molecule, complementing ¹H NMR data for complete structural assignment. asm.org |

| 2D NMR (e.g., COSY, NOESY) | Elucidates the connectivity between protons (COSY) and their spatial proximity (NOESY), which is crucial for determining the relative stereochemistry and conformation of the complex macrolide structure. researchgate.net |

Chromatographic Methods for Research-Scale Isolation and Quantification

Chromatography is essential for separating this compound and its related metabolites from complex fermentation broths, allowing for their purification, identification, and quantification.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful, high-throughput technique for metabolite profiling in this compound research. jmb.or.krnih.gov This method allows for the separation of complex mixtures of metabolites from cell extracts, followed by their sensitive detection and identification by mass spectrometry. mdpi.com

LC-MS/MS has been specifically applied to analyze the TDP-sugar intermediates produced in engineered E. coli strains, providing crucial evidence for the proposed biosynthetic pathways of the desosamine (B1220255) and megosamine sugars. microbiologyresearch.orgresearchgate.netresearchgate.net By comparing the metabolite profiles of different genetically modified strains, researchers can correlate the presence or absence of specific compounds with the function of the manipulated genes. mdpi.com This untargeted and targeted metabolomic approach is effective for discovering unknown microbial secondary metabolites and for optimizing the production of desired compounds like this compound. jmb.or.kr

Table 3: Applications of LC-MS in this compound Metabolite Research

| Application Area | Key Findings and Uses |

|---|---|

| Biosynthetic Pathway Analysis | Identification and analysis of TDP-sugar intermediates in cell-free extracts of engineered E. coli, confirming the roles of specific enzymes in the desosamine and megosamine pathways. microbiologyresearch.orgresearchgate.net |

| Metabolite Profiling | Comprehensive analysis of the metabolome of Micromonospora megalomicea or heterologous hosts to identify known and novel megalomicin-related compounds. mdpi.commichaelskinnider.com |

| Bioconversion Monitoring | Tracking the conversion of precursors like Erythromycin C into this compound in fermentation cultures, allowing for quantification and pathway validation. researchgate.net |

| High-Throughput Screening | Rapidly screening multiple strains or culture conditions to identify those with improved production of this compound or other desired metabolites. jmb.or.kr |

Molecular Biology and Genetic Techniques for Gene Cluster Analysis

Understanding and engineering the production of this compound is fundamentally dependent on molecular biology and genetic techniques. These tools allow for the identification, analysis, and manipulation of the genes responsible for its biosynthesis.

The foundation of this compound biosynthesis research lies in the analysis of its biosynthetic gene cluster (meg). The process begins with the cloning and sequencing of the large DNA fragment containing all the necessary genes from the native producer, Micromonospora megalomicea. researchgate.netnih.gov

Once sequenced, bioinformatics tools are used to analyze the open reading frames (ORFs). Sequence similarity searches, often using programs like BLAST, allow researchers to assign putative functions to the encoded proteins by comparing them to enzymes with known functions from other antibiotic biosynthetic pathways, such as the one for erythromycin. nih.govfiveable.me This analysis identifies genes for the polyketide synthase (PKS), deoxysugar biosynthesis, tailoring enzymes (like glycosyltransferases and hydroxylases), and regulatory proteins. nih.gov

A critical technique for verifying these bioinformatic predictions is heterologous expression. jst.go.jp Researchers clone specific genes or reconstructed operons into a host organism like E. coli or Saccharopolyspora erythraea that is easier to manipulate. asm.orgnih.gov The production of expected intermediates or final products in this new host confirms the function of the cloned genes. asm.orgjst.go.jp This approach has been successfully used to reconstitute the entire TDP-L-megosamine pathway in E. coli and to produce this compound in an erythromycin-producing strain. asm.org

Table 4: Selected Genes from the Megalomicin (meg) Biosynthetic Cluster and Their Functions

| Gene(s) | Encoded Protein/Enzyme | Deduced Function in Biosynthesis |

|---|---|---|

| megL | TDP-D-glucose synthase | Catalyzes the initial step in deoxysugar synthesis, forming TDP-D-glucose. nih.gov |

| megM | TDP-glucose-4,6-dehydratase | Converts TDP-D-glucose to TDP-4-keto-6-deoxyglucose, a common precursor for all three sugar moieties. nih.gov |

| megK | P450 hydroxylase | Catalyzes the hydroxylation of the macrolide core at the C-12 position. researchgate.net |

| megDI | Glycosyltransferase | Transfers the L-megosamine sugar to the macrolide ring. asm.orgresearchgate.net |

| megCII, megCIII | Desosaminyltransferase components | Catalyze the attachment of D-desosamine to the macrolide intermediate. microbiologyresearch.orgresearchgate.net |

| megBVI, megDII-DV | Sugar biosynthesis enzymes | Involved in the multi-step conversion of the TDP-4-keto-6-deoxyglucose precursor to TDP-L-megosamine. asm.org |

| megCIV, megCV | Sugar biosynthesis enzymes | Involved in the multi-step conversion of the TDP-4-keto-6-deoxyglucose precursor to dTDP-D-desosamine. microbiologyresearch.org |

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-α-mycarosylerythronolide B |

| 6-deoxyerythronolide B |

| D-desosamine |

| dTDP-4-keto-6-deoxy-D-glucose |

| dTDP-D-desosamine |

| Erythromycin A |

| Erythromycin B |

| Erythromycin C |

| Erythromycin D |

| Glucose-1-phosphate |

| L-megosamine |

| L-mycarose |

| This compound |

| Megalomicin B |

| Megalomicin C1 |

| Megalomicin C2 |

| TDP-4-keto-6-deoxy-D-glucose |

| TDP-D-glucose |

| TDP-L-megosamine |

Targeted Gene Knockouts and Overexpression for Pathway Studies

The elucidation of the this compound biosynthetic pathway has been significantly advanced by genetic manipulation techniques, particularly targeted gene knockouts and overexpression studies in various host organisms. These methods allow researchers to confirm the function of specific genes within the megalomicin (meg) biosynthetic gene cluster.

Heterologous expression of the meg gene cluster in model organisms like Escherichia coli and the erythromycin-producer Saccharopolyspora erythraea has been a foundational strategy. nih.govnih.gov By expressing a 12-kb fragment of the Micromonospora megalomicea gene cluster, which was presumed to contain the megosamine pathway, in S. erythraea, scientists were able to achieve the conversion of erythromycin into megalomicin. nih.gov This demonstrated the sufficiency of this gene set for the final glycosylation step.

More precise studies involving individual gene functions have clarified the final steps of this compound synthesis. Bioconversion experiments have been instrumental in assigning roles to key enzymes. For instance, the P450 hydroxylase MegK was shown to catalyze the C-12 hydroxylation of Erythromycin D to produce Erythromycin C. researchgate.netresearchgate.net The transfer of the unique L-megosamine sugar is catalyzed by the glycosyltransferase MegDI, which requires an auxiliary protein, MegDVI, for its activity. nih.govresearchgate.net

To determine the exact order of these final steps, researchers conducted experiments using engineered strains. In one study, E. coli was engineered to express MegDI and MegDVI. nih.gov When these cells were fed Erythromycin D, they produced 12-deoxy-megalomicin A, a novel megalomicin analog. nih.gov This indicated that MegDI/MegDVI could glycosylate the C-6 hydroxyl of Erythromycin D. nih.gov In a subsequent experiment, a strain expressing MegK was fed this new analog, 12-deoxy-megalomicin A, but no conversion to this compound was observed. nih.gov However, when a strain expressing MegK was supplied with Erythromycin D, it was successfully converted to Erythromycin C. nih.gov These results collectively confirmed that hydroxylation by MegK precedes glycosylation by MegDI/MegDVI in the dominant biosynthetic pathway to this compound. nih.govgrafiati.com

Table 1: Summary of Gene Function Studies in this compound Biosynthesis

| Gene(s) Expressed | Host Organism / System | Substrate(s) Provided | Product(s) Observed | Inferred Function / Pathway Insight | Reference(s) |

| meg cluster (12 kb fragment) | Saccharopolyspora erythraea | Erythromycin | Megalomicin | The 12 kb fragment contains all necessary genes to convert erythromycin to megalomicin. | nih.gov |

| megK | E. coli | Erythromycin D | Erythromycin C | MegK is a P450 hydroxylase that catalyzes the 12-C hydroxylation of Erythromycin D. | nih.govresearchgate.net |

| megDI / megDVI | E. coli | Erythromycin D | 12-deoxy-megalomicin A | MegDI, with its helper protein MegDVI, is a glycosyltransferase that can attach L-megosamine to Erythromycin D. | nih.gov |

| megDI / megDVI | E. coli | Erythromycin C | This compound | MegDI/MegDVI catalyzes the transfer of L-megosamine to Erythromycin C. | nih.govasm.org |

| megK | E. coli | 12-deoxy-megalomicin A | No conversion | MegK cannot hydroxylate 12-deoxy-megalomicin A, indicating hydroxylation occurs before glycosylation. | nih.gov |

Microscopic and Cellular Assays for Investigating Subcellular Effects

The unique biological activities of this compound, particularly its antiviral and antiparasitic effects, have been linked to its interference with intracellular processes in eukaryotic cells. nih.govresearchgate.net Microscopic and cellular assays have been pivotal in revealing the compound's mechanism of action at a subcellular level, demonstrating profound effects on the Golgi apparatus and the endosomal/lysosomal system. biologists.com

Early studies indicated that megalomicins interfere with protein trafficking and lead to abnormal protein glycosylation. nih.gov This was investigated further using cellular and microscopic techniques. Immunofluorescence microscopy in cultured cells, such as COS cells and Normal Rat Kidney (NRK) cells, revealed that treatment with this compound causes a significant morphological change in the Golgi complex, characterized by a dilation of the distal cisternae. biologists.com This structural alteration was correlated with functional impairment, specifically the inhibition of protein transport from the medial- to the trans-Golgi, which resulted in the accumulation of glycoproteins with incomplete sialylation. researchgate.netbiologists.com

Further investigation showed that the effects of this compound extend beyond the Golgi. Treatment with the compound leads to a rapid and dramatic swelling of lysosomes. biologists.com This was observed through immunofluorescence staining for lysosomal lumenal proteins like cathepsin D. biologists.com Functional assays demonstrated that while this compound did not inhibit the uptake of fluid-phase markers, it prevented their degradation by blocking their delivery to functional lysosomes. biologists.com The degradation of newly synthesized proteins, such as the T cell antigen receptor CD3δ subunit which is normally sorted to lysosomes for degradation, was also shown to be inhibited. biologists.com These findings suggest that this compound disrupts the endocytic pathway, causing an accumulation of undegraded proteins in the swollen lysosomes. biologists.com

Table 2: Summary of Subcellular Effects of this compound Observed in Cellular Assays

| Assay / Technique | Cell Line(s) | Key Observation | Inferred Subcellular Effect | Reference(s) |

| Immunofluorescence Microscopy | COS, NRK cells | Dilation of Golgi cisternae. | Morphological alteration of the Golgi complex. | biologists.com |

| Glycoprotein (B1211001) Analysis | Cultured cells | Accumulation of poorly sialylated glycoproteins. | Inhibition of intra-Golgi transport (medial- to trans-Golgi). | researchgate.netbiologists.com |

| Immunofluorescence Microscopy | NRK, COS cells | Swelling of lysosomes; accumulation of lysosomal proteins. | Induces enlargement of lysosomes. | biologists.com |

| Fluid-Phase Marker Internalization and Degradation | NRK cells | Uptake of markers is unaffected, but their degradation is inhibited. | Prevents delivery of endocytosed material to functional lysosomes. | biologists.com |

| Immunoprecipitation and Pulse-Chase Analysis | Transfected COS cells | Degradation of newly synthesized CD3δ subunit is inhibited. | Inhibits lysosomal degradation of proteins. | biologists.com |

| Epidermal Growth Factor (EGF) Receptor Trafficking | Cultured cells | Partial inhibition of internalized EGF-receptor translocation to lysosomes. | Impairs the transport of membrane proteins to lysosomes for degradation. | biologists.com |

Future Directions in Megalomicin a Research and Academic Applications

Exploration of Undiscovered Biosynthetic Potential (e.g., Silent Gene Clusters)

The genomic era has revealed that the biosynthetic capabilities of many microorganisms are far greater than what is observed under standard laboratory conditions. nih.gov A significant portion of biosynthetic gene clusters (BGCs), the genetic blueprints for natural products like Megalomicin (B10785579) A, remain unexpressed or "silent." nih.gov The megalomicin (meg) gene cluster, responsible for its production in Micromonospora megalomicea, has been identified and shares similarities with the erythromycin (B1671065) gene cluster. researchgate.netresearchgate.net This known genetic foundation provides a critical starting point for exploring untapped biosynthetic potential.

Future research will likely focus on strategies to awaken these silent or cryptic BGCs in Micromonospora species and related actinomycetes to produce novel Megalomicin A analogs. nih.gov Techniques such as ribosome engineering, where mutations are introduced into ribosomal proteins, have already proven successful in enhancing the production of various secondary metabolites, including macrolides. nih.govscispace.com Other emerging strategies include:

CRISPR-Cas9 Technology : This powerful gene-editing tool can be used to insert active promoters into silent BGCs, thereby initiating the transcription of genes that are normally dormant. nih.gov

High-Throughput Elicitor Screening (HiTES) : This method involves testing a large number of small molecules to identify inducers that can activate the expression of silent gene clusters. nih.gov

Genome Mining : Computational tools like antiSMASH and ClusterFinder can analyze microbial genomes to identify orphan BGCs with the potential to synthesize novel macrolides. floraandfona.org.innih.gov By understanding the genetic architecture of the known megalomicin cluster, researchers can more accurately predict the structures and functions of compounds from newly discovered clusters. researchgate.net

These genomics-driven approaches promise to expand the known chemical space of megalomicins, potentially yielding derivatives with improved efficacy or novel biological activities. scispace.com

Rational Design and Synthesis of Next-Generation Analogues with Tailored Properties

Rational design, guided by computational methods, offers a powerful alternative to traditional discovery methods for creating next-generation antibiotics. pnas.orgnih.gov This approach is particularly relevant for macrolides like this compound, where the goal is to develop analogs with tailored properties, such as the ability to overcome existing resistance mechanisms. pnas.orgresearchgate.net The mechanism of macrolide action, which involves binding to the nascent peptide exit tunnel of the bacterial ribosome, is well-understood, providing a solid foundation for computational modeling. nih.gov

Future efforts in this area will likely involve a multi-stage process:

Computational Screening : Utilizing techniques like free energy simulations and quantum mechanics/molecular mechanics (QM/MM) calculations to predict the properties of virtual this compound derivatives. pnas.orgresearchgate.net These predictions can assess solubility, membrane permeability, and binding affinity to the ribosomal target. pnas.org

Targeted Synthesis : Focusing synthetic efforts on candidates identified as most promising through computational screening. pnas.org This avoids the resource-intensive synthesis of large, untargeted libraries of compounds.

Structure-Activity Relationship (SAR) Studies : Systematically modifying the this compound scaffold and evaluating how these changes affect its biological activity. Understanding the SAR provides crucial insights for further refinement of the molecular design.

This rational, iterative cycle of design, synthesis, and testing can accelerate the development of new this compound analogues with precisely engineered characteristics, such as enhanced activity against resistant pathogens. pnas.org

Deeper Understanding of Eukaryotic Cellular Targets and Mechanisms

While this compound is primarily known as an antibacterial agent, research has revealed its significant and specific effects on eukaryotic cells. A key finding is that this compound acts as an inhibitor of intra-Golgi transport, specifically disrupting the movement of vesicles between the medial- and trans-Golgi compartments. researchgate.netnih.gov This interference leads to profound alterations in Golgi morphology and function, resulting in the incomplete glycosylation (specifically, undersialylation) of proteins. nih.gov This distinct mechanism sets it apart from many other macrolides and is the basis for its observed antiparasitic activities against organisms like Trypanosoma, Leishmania, and Plasmodium. nih.gov

Future research is needed to elucidate the precise molecular interactions underlying these effects. Key questions to be addressed include:

What is the direct molecular target of this compound within the Golgi apparatus?

How does its interaction with this target lead to the observed inhibition of vesicular transport?

Beyond the Golgi, does this compound have other specific targets or off-target effects within eukaryotic cells?

Advanced techniques in cell biology, proteomics, and chemical genetics will be instrumental in answering these questions. A deeper understanding of its eukaryotic interactions could open new avenues for its application in treating diseases where Golgi function is dysregulated or in understanding the fundamental processes of intracellular trafficking.

Development of this compound as a Biochemical Probe for Cellular Processes

The specific and potent effect of this compound on the Golgi apparatus makes it a valuable tool for cell biology research. nih.gov Small molecules that perturb cellular processes in a well-defined manner are powerful biochemical probes for dissecting complex biological pathways. rsc.orgrsc.org this compound's ability to reversibly inhibit intra-Golgi transport allows researchers to study the consequences of this specific blockade on various cellular functions, such as protein secretion, glycosylation, and membrane trafficking. nih.gov

Future applications of this compound as a biochemical probe could include:

Investigating Golgi Dynamics : Using this compound to study the regulation of vesicular transport and the structural integrity of the Golgi complex. mdpi.com

Elucidating Glycosylation Pathways : By causing an accumulation of undersialylated proteins, this compound can be used to study the later stages of N-linked glycosylation. nih.gov

Development of Fluorescent Probes : Synthesizing fluorescently tagged derivatives of this compound would enable the direct visualization of its subcellular localization and its interaction with its target(s) in living cells. researchgate.net

The development of such probes would provide powerful, non-invasive tools for real-time visualization of Golgi-related processes and could contribute significantly to our understanding of this essential organelle. rsc.org

Synergistic Research with Other Bioactive Compounds in Preclinical Settings

Combination therapy, where two or more drugs are used together, is a cornerstone of modern medicine, particularly in the treatment of infectious diseases and cancer. gardp.orgsemanticscholar.org The primary goal of this approach is to achieve synergistic effects, where the combined therapeutic outcome is greater than the sum of the effects of the individual drugs. nih.gov This can lead to lower required doses, reduced toxicity, and a decreased likelihood of developing drug resistance. scienceopen.com

Given this compound's distinct mechanisms of action, particularly its effects on both bacterial ribosomes and eukaryotic Golgi transport, it is a promising candidate for synergistic combination studies in preclinical models. nih.govresearchgate.net Future research in this area could explore combinations with:

Other Antibiotics : Combining this compound with antibiotics that have different bacterial targets (e.g., cell wall synthesis inhibitors like beta-lactams) could lead to enhanced antibacterial activity. nih.gov Studies have shown that combining different classes of antibiotics can result in potent synergistic effects. science.govmdpi.com

Antiparasitic Agents : Since this compound has demonstrated activity against several parasites, combining it with existing antiparasitic drugs could offer a new strategy for treating parasitic diseases. nih.gov

Targeted Cancer Therapies : The disruption of Golgi function is an emerging strategy in cancer therapy. rsc.org Preclinical studies could investigate whether this compound can synergize with targeted agents that affect other cellular pathways crucial for cancer cell survival. nih.gov

Systematic preclinical evaluation of such combinations, using in vitro and in vivo models, will be essential to identify promising therapeutic strategies and provide the rationale for potential future clinical investigation. semanticscholar.org

常见问题

Basic Research Questions

Q. What experimental methodologies are recommended for determining the molecular structure of Megalomicin A?